2,3,4-Trifluoro-6-nitrobenzoic acid
Description
2,3,4-Trifluoro-6-nitrobenzoic acid (C₇H₂F₃NO₄) is a fluorinated aromatic compound featuring a nitro (-NO₂) group at the 6-position and three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring, with a carboxylic acid (-COOH) substituent at the 1-position. The electron-withdrawing nature of the nitro and fluorine groups enhances the acidity of the carboxylic acid (pKa ~1.5–2.5, estimated based on analogous benzoic acids) and stabilizes the aromatic ring against electrophilic substitution. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity and structural versatility .
Properties
IUPAC Name |
2,3,4-trifluoro-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)4(7(12)13)6(10)5(2)9/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJKZJLVDBUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2,3,4-Trifluorobenzoic Acid
The most commonly reported method for synthesizing this compound is the electrophilic aromatic substitution nitration of 2,3,4-trifluorobenzoic acid. This involves using a nitrating mixture typically composed of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions.
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- The 2,3,4-trifluorobenzoic acid is cooled in an ice bath (temperature range 5 to 30 °C).
- Fuming nitric acid is added dropwise to the acid in the presence of concentrated sulfuric acid as an activating agent.
- The reaction mixture is stirred for approximately 5 hours at the maintained temperature.
- After completion, the reaction mixture is poured onto ice water to precipitate the product.
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- The crude product is subjected to multiple washing steps with water and organic solvents such as ethyl acetate.
- Drying over anhydrous magnesium sulfate is performed.
- Filtration and evaporation yield the nitro-substituted product.
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- Yields reported are generally high, around 74% to 75%.
- Purity assessed by HPLC can reach up to 98-100% depending on the wavelength used (220 nm and 254 nm).
- The product is isolated as a yellowish solid.
| Step | Details |
|---|---|
| Starting Material | 2,3,4-Trifluorobenzoic acid (1 equiv.) |
| Nitrating Agents | Fuming nitric acid (90%, 1.26 equiv.), concentrated sulfuric acid (96 wt%) |
| Temperature | 0 to 20 °C during addition, then room temperature for 5 hours |
| Reaction Time | 5 hours |
| Workup | Quenching in ice-water mixture, filtration, washing with water and heptane, drying |
| Yield | Approximately 74-75% |
| Purity | HPLC: 98-100% |
This method is well-established and widely used in industrial and laboratory settings.
Alternative Nitration Using Potassium Nitrate and Sulfuric Acid
Another reported method involves the use of potassium nitrate as the nitrating agent in the presence of concentrated sulfuric acid:
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- The 2,3,4-trifluorobenzoic acid is mixed with sulfuric acid and potassium nitrate under ice cooling.
- The mixture is stirred overnight at room temperature.
- This method also successfully produces this compound but may require longer reaction times.
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- Avoids the use of fuming nitric acid, which is more hazardous.
- Can be performed under milder conditions.
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- Reaction time is longer (overnight).
- Yield data is less frequently reported but considered comparable.
This alternative nitration route is less common but offers a safer approach in some contexts.
Comparative Summary of Preparation Methods
| Preparation Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nitration of 2,3,4-Trifluorobenzoic Acid | 2,3,4-Trifluorobenzoic acid | Fuming nitric acid, sulfuric acid, 0-30 °C, 5 h | 74-75 | High yield, straightforward | Use of fuming nitric acid |
| Potassium Nitrate Nitration | 2,3,4-Trifluorobenzoic acid | Potassium nitrate, sulfuric acid, ice cooling, overnight | Comparable | Safer nitrating agent | Longer reaction time |
| Fluorination of Chloronitrobenzene | 1,2,3-Trichlorobenzene | Nitration, KF fluorination, ultrasound, high temp | ~60 | Access from chlorinated precursors | Complex, costly, lower yield |
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoic Acids: Formed by nucleophilic substitution of fluorine atoms.
Biaryl Compounds: Formed by coupling reactions involving the carboxylic acid group.
Scientific Research Applications
2,3,4-Trifluoro-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Medicine: Research into the pharmacological properties of its derivatives can lead to the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It can be used in the production of specialty chemicals and materials. Its derivatives may find applications in agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-6-nitrobenzoic acid and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In nucleophilic substitution reactions, the fluorine atoms are replaced by nucleophiles through the formation of a transition state and subsequent bond cleavage and formation.
Comparison with Similar Compounds
Structural Analogs
The most closely related compounds are fluorinated nitrobenzoic acids with varying fluorine counts and substituent positions. Key examples include:
| Compound Name | CAS Number | Substituents (Positions) | Key Structural Differences |
|---|---|---|---|
| 2,3,4-Trifluoro-6-nitrobenzoic acid | Not provided | 2-F, 3-F, 4-F, 6-NO₂, 1-COOH | Baseline compound |
| 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid | 66286-21-3 | 2-F, 3-F, 4-F, 5-F, 6-NO₂, 1-COOH | Additional fluorine at 5-position |
| 2,3,4,5-Tetrafluoro-6-chlorobenzoic acid | 16583-08-7 | 2-F, 3-F, 4-F, 5-F, 6-Cl, 1-COOH | Chlorine replaces nitro group at 6-position |
| 4-Amino-2,3,5,6-tetrafluorobenzamide | Not provided | 2-F, 3-F, 5-F, 6-F, 4-NH₂, 1-CONH₂ | Amino group replaces nitro; amide replaces carboxylic acid |
Data sourced from Biopharmacule Speciality Chemicals and NIST
Physicochemical Properties
- Acidity: The trifluoro-nitro derivative is more acidic than non-fluorinated analogs (e.g., 6-nitrobenzoic acid) due to the electron-withdrawing effects of fluorine and nitro groups. The tetrafluoro analog (2,3,4,5-tetrafluoro-6-nitrobenzoic acid) is expected to exhibit even higher acidity due to increased fluorine substitution .
- Solubility: Fluorination generally reduces solubility in polar solvents (e.g., water) but enhances solubility in organic solvents like dichloromethane. The nitro group further decreases solubility compared to chlorine or amino-substituted analogs .
- Thermal Stability: Nitro groups contribute to thermal instability, making these compounds more prone to decomposition under heat than chloro- or amino-substituted derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3,4-Trifluoro-6-nitrobenzoic acid, and how do substituent positions influence reaction efficiency?
- Methodology : Nitration and fluorination reactions are critical. For example, nitration of trifluorobenzoic acid derivatives often employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Fluorination may use HF or KF in polar aprotic solvents like DMF. Substituent positions (e.g., ortho/para-directing effects of fluorine) significantly impact regioselectivity, requiring iterative optimization .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using NMR (¹⁹F and ¹H coupling patterns) .
Q. How can purity and stability of this compound be assessed during storage?
- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies under varying conditions (humidity, light, temperature) should employ accelerated degradation protocols. For nitro compounds, monitor nitro group reduction by tracking absorbance changes or using mass spectrometry (e.g., ESI-MS) .
- Contradiction Handling : Discrepancies in degradation rates may arise from trace impurities or solvent residues. Cross-validate with Karl Fischer titration for moisture content .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹⁹F NMR is critical for distinguishing fluorine substituents (δ = -110 to -150 ppm for aromatic fluorines). ¹H NMR resolves nitro group effects on adjacent protons (e.g., deshielding) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ ion for carboxylic acid). Electron ionization (EI) fragments the nitro group, aiding structural confirmation .
Advanced Research Questions
Q. How can computational modeling predict reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potentials and Fukui indices to identify reactive sites. For example, the nitro group’s electron-withdrawing effect increases electrophilicity at the carboxylic acid position, favoring amidation or esterification .
- Data Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may indicate solvent effects or transition-state stabilization not captured in gas-phase models .
Q. What strategies resolve contradictions in crystallographic data for fluorinated nitroaromatics?
- Crystallography : Use SHELX for structure refinement. For twinned crystals or poor diffraction, employ twin-law analysis and high-resolution data (d-spacing < 1 Å). Fluorine atoms often require anisotropic displacement parameter (ADP) refinement due to their high electron density .
- Contradiction Analysis : If bond lengths deviate from expected values (e.g., C-F vs. C-NO₂), check for disorder or partial occupancy. Cross-reference with spectroscopic data (e.g., IR for nitro group symmetry) .
Q. How does the compound’s electronic structure influence its application in photoaffinity labeling?
- Mechanistic Insight : The nitro group acts as a photoactivatable crosslinker under UV light (λ = 365 nm). Fluorine substituents enhance stability against hydrolysis, critical for in vivo applications.
- Experimental Design : Use radiolabeled analogs (e.g., ¹⁴C) to track binding interactions. Validate with SDS-PAGE and autoradiography. For conflicting binding-site data, employ competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
